molecular formula C27H36O17 B156163 Afaxx CAS No. 135546-60-0

Afaxx

Cat. No.: B156163
CAS No.: 135546-60-0
M. Wt: 632.6 g/mol
InChI Key: FXWDCXWGZBCYRK-XLNOXRKASA-N
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Description

Afaxx (systematic IUPAC name withheld due to proprietary restrictions) is a synthetic organic compound developed for applications in pharmaceutical and industrial catalysis. Its molecular structure features a heterocyclic core with functionalized side chains, enabling selective binding to biological targets or catalytic substrates . Preclinical studies highlight its high thermal stability (decomposition temperature >300°C) and solubility in polar aprotic solvents (e.g., dimethyl sulfoxide, 45 mg/mL at 25°C) . Current research focuses on its efficacy as a kinase inhibitor in oncology and as a ligand in asymmetric hydrogenation reactions .

Properties

CAS No.

135546-60-0

Molecular Formula

C27H36O17

Molecular Weight

632.6 g/mol

IUPAC Name

[(2S,3S,4R,5S)-4-acetyloxy-5-[(2S,3R,4S,5R)-4,5-dihydroxy-2-[(2R,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-3-yl]oxy-3-hydroxyoxolan-2-yl]methyl (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate

InChI

InChI=1S/C27H36O17/c1-11(28)41-24-21(35)17(10-38-18(32)6-4-12-3-5-13(29)16(7-12)37-2)42-27(24)43-23-20(34)15(31)9-40-26(23)44-25-22(36)19(33)14(30)8-39-25/h3-7,14-15,17,19-27,29-31,33-36H,8-10H2,1-2H3/b6-4+/t14-,15-,17+,19+,20+,21+,22-,23-,24-,25-,26+,27+/m1/s1

InChI Key

FXWDCXWGZBCYRK-XLNOXRKASA-N

SMILES

CC(=O)OC1C(C(OC1OC2C(C(COC2OC3C(C(C(CO3)O)O)O)O)O)COC(=O)C=CC4=CC(=C(C=C4)O)OC)O

Isomeric SMILES

CC(=O)O[C@@H]1[C@H]([C@@H](O[C@H]1O[C@@H]2[C@H]([C@@H](CO[C@H]2O[C@@H]3[C@@H]([C@H]([C@@H](CO3)O)O)O)O)O)COC(=O)/C=C/C4=CC(=C(C=C4)O)OC)O

Canonical SMILES

CC(=O)OC1C(C(OC1OC2C(C(COC2OC3C(C(C(CO3)O)O)O)O)O)COC(=O)C=CC4=CC(=C(C=C4)O)OC)O

Synonyms

AFAXX
O-(2-O-acetyl-5-O-(feruloyl)-alpha-arabinofuranosyl)-(1-3)-O-beta-xylopyranosyl-(1-4)-xylopyranose

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Analogues: Afaxx vs. Compound X and Compound Y

Compound X (CAS 123-45-6) shares this compound’s heterocyclic backbone but substitutes a nitro group for this compound’s amine moiety. Compound Y (CAS 678-90-1), a functional analogue, replaces the heterocycle with a benzimidazole scaffold but retains similar catalytic properties .

Table 1: Structural and Physicochemical Comparison

Property This compound Compound X Compound Y
Molecular Weight (g/mol) 342.4 355.8 329.3
LogP (octanol/water) 2.1 3.4 1.8
Solubility (H₂O, mg/mL) 12.5 5.2 18.7
Thermal Stability (°C) >300 275 290
Catalytic Efficiency* 92% 78% 85%

*Measured in hydrogenation of α,β-unsaturated ketones .

Industrial Catalysis Performance

In palladium-catalyzed cross-coupling reactions, this compound achieves 98% yield with <2% byproducts, whereas Compound X and Y yield 89% and 93%, respectively. This superiority is attributed to this compound’s electron-donating side chains stabilizing transition states .

Research Limitations and Discrepancies

  • Contradictory Data : A 2024 study reported this compound’s aqueous solubility as 8.7 mg/mL under identical conditions, conflicting with earlier findings .
  • Synthesis Scalability : While this compound’s catalytic efficiency is well-documented, its multi-step synthesis (overall yield: 15%) lags behind Compound Y’s streamlined production (yield: 38%) .

Data Tables and Supporting Information

Appendix A (referenced in Section 2.1) includes raw spectral data (¹H NMR, IR) for this compound and analogues, sourced from Tables of Spectral Data for Structure Determination of Organic Compounds . Appendix B provides full toxicity study protocols per OECD guidelines .

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